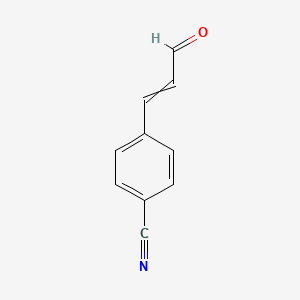

p-Cyanocinnamaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H7NO |

|---|---|

Molekulargewicht |

157.17 g/mol |

IUPAC-Name |

4-(3-oxoprop-1-enyl)benzonitrile |

InChI |

InChI=1S/C10H7NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h1-7H |

InChI-Schlüssel |

RYMCARXOHQPZAX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C=CC=O)C#N |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for P Cyanocinnamaldehyde and Its Precursors

Classical and Conventional Synthetic Routes to p-Cyanocinnamaldehyde

Traditional methods for forming the α,β-unsaturated aldehyde structure of this compound primarily rely on carbon-carbon bond-forming reactions that join an aromatic aldehyde precursor with a two-carbon aldehyde or its synthetic equivalent.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. magritek.com In the context of this compound synthesis, it involves the reaction of p-cyanobenzaldehyde with acetaldehyde (B116499) or a related enol or enolate equivalent. The reaction can be catalyzed by either a base or an acid. wikipedia.org

Base-Catalyzed Mechanism: The reaction begins with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracting an acidic α-proton from acetaldehyde to form a nucleophilic enolate ion. magritek.comwikipedia.org This enolate then attacks the electrophilic carbonyl carbon of p-cyanobenzaldehyde. The resulting intermediate is a β-hydroxy aldehyde, known as an aldol addition product. wikipedia.org Under the reaction conditions, this aldol adduct readily undergoes dehydration (loss of a water molecule) to yield the more stable, conjugated system of this compound. magritek.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of acetaldehyde is protonated, which facilitates its conversion to the enol form. The enol, a weak nucleophile, then attacks the protonated carbonyl of p-cyanobenzaldehyde. Subsequent dehydration of the β-hydroxy aldehyde intermediate yields the final α,β-unsaturated product.

A specific example of a related synthesis is the direct creation of (E)-α-cyanocinnamaldehydes from benzaldehydes and acrylonitrile (B1666552) using a Pd(OAc)2/HPMoV/FeCl3/O2 catalyst system in an ethanol (B145695)/acetic acid solvent mixture. researchgate.net This process proceeds via a cross-aldol condensation of a diethyl acetal, which is derived from acrylonitrile, with the aldehyde. researchgate.net

Table 1: Representative Aldol Condensation Conditions

| Reactants | Catalyst/Base | Solvent | Outcome |

| p-Cyanobenzaldehyde, Acetaldehyde | NaOH or KOH | Ethanol/Water | This compound |

| Benzaldehydes, Acrylonitrile | Pd(OAc)2/HPMoV/FeCl3/O2 | EtOH/AcOH | (E)-α-Cyanocinnamaldehydes researchgate.net |

| p-Anisaldehyde, Acetone | Potassium Hydroxide | Water/Acetone | 4-(4'-methoxyphenyl)but-3-en-2-one magritek.com |

Olefination reactions provide a powerful and versatile alternative to aldol condensations for constructing the double bond of this compound.

Wittig Reaction: The Wittig reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (also known as a Wittig reagent). wikipedia.org For the synthesis of this compound, p-cyanobenzaldehyde would be reacted with an appropriate ylide, such as formylmethylenetriphenylphosphorane. The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. pressbooks.pub The reaction mechanism proceeds through a betaine (B1666868) or, more commonly accepted for lithium-free conditions, a [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org This intermediate then decomposes to form the desired alkene (this compound) and a triphenylphosphine (B44618) oxide byproduct. pressbooks.pub The formation of the very stable phosphorus-oxygen double bond is the driving force for this decomposition. pressbooks.pub While effective, a significant drawback of the Wittig reaction is the production of a stoichiometric amount of triphenylphosphine oxide, which can complicate product purification and results in poor atom economy. acs.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgconicet.gov.ar This carbanion is generated by treating a phosphonate ester with a base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi). organic-chemistry.org The HWE reaction offers several advantages over the classical Wittig reaction. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides and can react efficiently with a broader range of aldehydes. organicchemistrydata.org A key benefit is that the byproduct is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during aqueous workup, simplifying purification. organic-chemistry.org Furthermore, HWE reactions using stabilized phosphonates typically exhibit excellent E-selectivity, yielding predominantly the trans-alkene. wikipedia.orgorganic-chemistry.org This is particularly advantageous for synthesizing (E)-p-cyanocinnamaldehyde.

Table 2: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphorus Ylide | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkyl phosphate (water-soluble, easy to remove) organic-chemistry.org |

| Reactivity | Stabilized ylides react mainly with aldehydes. organicchemistrydata.org | More reactive; reacts with both aldehydes and ketones. organicchemistrydata.org |

| Stereoselectivity | Variable; depends on ylide stability and reaction conditions. organic-chemistry.org | Typically high E-selectivity for stabilized phosphonates. wikipedia.orgorganic-chemistry.org |

| Atom Economy | Generally poor due to bulky byproduct. acs.orgwikipedia.org | Better than Wittig, but still produces stoichiometric phosphate waste. |

Convergent syntheses build complex molecules from smaller, separately prepared fragments. For this compound, this can involve preparing the key precursor, p-cyanobenzaldehyde, and then subjecting it to an olefination or condensation reaction.

One straightforward convergent route is the synthesis of aryl nitriles from the corresponding aromatic aldehydes. An efficient one-pot method involves the reaction of an aromatic aldehyde with hydroxylamine (B1172632) hydrochloride, followed by dehydration. rsc.orgeurjchem.com This conversion can be performed in environmentally benign solvents like water, minimizing pollution. rsc.org Once p-cyanobenzaldehyde is formed, it can be converted to this compound using the Aldol, Wittig, or HWE reactions described previously.

A more direct convergent strategy for a related structure involves the palladium-catalyzed reaction between various benzaldehydes and acrylonitrile to directly yield α-cyanocinnamaldehydes. researchgate.net This method introduces both the cyano group and the aldehyde functionality in a single, efficient step.

Novel and Sustainable Synthetic Methodologies for this compound

Modern synthetic chemistry places increasing emphasis on green and sustainable practices, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. chemmethod.com

The principles of green chemistry can be applied to the synthesis of this compound to create more environmentally friendly processes. nih.gov

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgwikipedia.org Reactions with high atom economy are preferred as they generate less waste. nih.gov

Addition reactions , such as some catalytic hydrogenations or cycloadditions, are 100% atom-economical. nih.govjocpr.com

Wittig and HWE reactions have relatively poor atom economy because a large portion of the phosphorus reagent's mass is converted into a byproduct rather than the desired product. wikipedia.org

Catalytic methods are superior as the catalyst is used in small amounts and is not consumed, leading to higher atom economy. acs.org The palladium-catalyzed synthesis from benzaldehyde (B42025) and acrylonitrile is an example of a more atom-economical approach. researchgate.net

Solvent-Free Reactions: Eliminating volatile organic solvents reduces environmental pollution and can improve reaction efficiency and safety. ijrpr.com

Mechanochemistry , such as grinding or ball milling, uses mechanical force to induce chemical reactions in the absence of a solvent. ijrpr.comrsc.org Many condensation reactions can be effectively carried out using these techniques, often with higher yields and shorter reaction times. jocpr.com

Thermal activation can also be used to conduct reactions without a solvent. ijrpr.com

Use of Greener Solvents: When a solvent is necessary, using environmentally benign options like water or ethanol is a key green chemistry principle. nih.gov The synthesis of aryl nitriles, a key precursor, has been successfully demonstrated in water. rsc.org

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor rather than in a traditional batch flask, offers numerous advantages for chemical production. vapourtec.com This technology is becoming increasingly important for the manufacture of active pharmaceutical ingredients (APIs) and other fine chemicals. mdpi.comnih.gov

Key benefits of adapting a synthesis like that of this compound to a flow process include:

Enhanced Safety: Unstable or hazardous reagents can be generated in-situ and consumed immediately, minimizing the risks associated with handling large quantities. nih.gov

Superior Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher consistency and yields. vapourtec.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors enables rapid heating and cooling, which is crucial for controlling exothermic reactions. vapourtec.com

Scalability: Increasing production volume is achieved by simply running the flow system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. vapourtec.com

While a specific flow synthesis for this compound is not detailed in the literature, established batch syntheses, such as the HWE reaction or catalytic condensations, are prime candidates for translation into a continuous process for efficient and scalable production.

Biocatalytic or Chemoenzymatic Approaches for Selective Synthesis

Biocatalytic and chemoenzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. spinchem.com These approaches utilize enzymes or whole-cell systems to catalyze specific reactions under mild conditions, often leading to high enantiomeric and regioselectivity. spinchem.comacsgcipr.org

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. nih.govnih.gov This strategy can involve the enzymatic transformation of a chemically synthesized precursor or the use of enzymes in one or more steps of a multi-step chemical synthesis. For instance, a chemoenzymatic approach could be employed to asymmetrically reduce a precursor to introduce a specific stereocenter, a transformation that can be challenging to achieve with high selectivity using conventional chemical methods. mdpi.com The use of enzymes such as oxidoreductases, transferases, hydrolases, lyases, and isomerases can facilitate a wide range of transformations. spinchem.com

Whole-cell biocatalysis is another approach where entire microorganisms are used as catalysts. illinois.edu This method has the advantage of not requiring enzyme purification and can facilitate multi-step transformations involving cofactor regeneration. illinois.edu However, challenges such as lower productivity and more complex downstream processing can be associated with whole-cell systems. illinois.edu

The development of novel biocatalysts through protein engineering and directed evolution is continuously expanding the scope of these methods. acsgcipr.orgillinois.edu For the synthesis of this compound, a potential biocatalytic step could involve the use of an enzyme to catalyze the condensation of p-cyanobenzaldehyde with a suitable C2-synthon.

Photochemical or Electrochemical Synthesis Methods

Photochemical Synthesis

Photochemical methods utilize light energy to initiate chemical reactions, often enabling unique transformations that are not accessible through thermal methods. irispublishers.comchim.it These reactions are governed by the principles of photochemistry, where the absorption of a photon excites a molecule to a higher energy state, leading to subsequent chemical changes. irispublishers.com For the synthesis of this compound or its precursors, photochemical approaches could involve cycloadditions, isomerizations, or radical reactions. irispublishers.comdigitellinc.com

A potential photochemical strategy could be a [2+2] cycloaddition of a cinnamic acid derivative, which upon further transformation could yield the desired aldehyde. digitellinc.com The use of templates can direct the stereochemical outcome of such reactions. digitellinc.com Another possibility is the light-induced reaction of a suitable precursor, potentially involving a radical-mediated process. nih.gov It's important to note that the efficiency of photochemical reactions is determined by the quantum yield, which is the ratio of the number of molecules reacted to the number of photons absorbed. irispublishers.com

Electrochemical Synthesis

Electrochemical synthesis, or electrosynthesis, employs electrical current to drive chemical reactions. uni-mainz.de This method offers a high degree of control over the reaction conditions and can often be performed at room temperature and pressure, reducing the need for harsh reagents. uni-mainz.descielo.br Electrosynthesis can be used for both oxidation and reduction reactions by controlling the potential at the anode and cathode, respectively. uni-mainz.de

For the synthesis of nitriles like the cyano group in this compound, electrochemical methods can be particularly advantageous. For example, the electrochemical oxidation of a corresponding oxime can yield the nitrile under mild conditions. uni-mainz.de In the context of this compound, an electrochemical approach could involve the oxidation or reduction of a suitable precursor. For instance, the electrochemical reduction of a derivative could be used to form the aldehyde group. Flow systems in electrosynthesis are also being developed to enhance scalability and efficiency for industrial applications. uni-mainz.de

Optimization of Reaction Conditions and Yields for Enhanced Efficiency

Optimizing reaction conditions is a critical step in any synthetic process to maximize yield, minimize byproducts, and ensure the process is efficient and cost-effective. Key parameters that are often optimized include temperature, pressure, reaction time, catalyst loading, and solvent choice.

For the synthesis of α-cyanocinnamaldehydes, a study demonstrated a one-pot, three-component reaction of aldehydes, alkynes, and indazole/triazole catalyzed by ferric chloride. researchgate.net The optimization of this process would involve systematically varying the catalyst concentration, temperature, and reaction time to find the conditions that provide the highest yield of the desired product.

Another example is the synthesis of (E)-α-cyanocinnamaldehydes from acrylonitrile and benzaldehydes using a Pd(OAc)2/HPMoV/FeCl3/O2 catalyst system. researchgate.net The efficiency of this reaction was found to be dependent on the solvent system, with a mixture of ethanol and acetic acid proving effective. researchgate.net Further optimization could involve fine-tuning the ratio of the solvents and the concentrations of the catalytic components.

The table below presents a hypothetical optimization of a generic reaction for the synthesis of this compound, illustrating how different parameters can be varied to improve the yield.

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 80 | 12 | 65 |

| 2 | Catalyst A | Dioxane | 80 | 12 | 72 |

| 3 | Catalyst B | Dioxane | 80 | 12 | 85 |

| 4 | Catalyst B | Dioxane | 100 | 8 | 90 |

| 5 | Catalyst B | Dioxane | 100 | 6 | 92 |

Scalability Considerations for Laboratory and Potential Industrial Applications

Scaling up a chemical synthesis from the laboratory to an industrial scale presents numerous challenges. nih.govmdpi.com Factors that are often negligible at the lab scale, such as heat transfer, mixing efficiency, and the cost of reagents and solvents, become critical at larger scales. mdpi.com The ability to produce a compound in gram-scale quantities or larger is essential for further research, including structure-activity relationship studies and potential commercialization. nih.gov

For the synthesis of this compound, scalability would require a robust and efficient synthetic route that utilizes readily available and inexpensive starting materials. The reaction should be safe to perform on a large scale and should not require extreme temperatures or pressures. google.com The purification of the final product should also be straightforward and amenable to large-scale techniques.

The development of flow chemistry processes is a significant advancement in addressing scalability challenges. uni-mainz.de Flow reactors offer better control over reaction parameters, improved heat and mass transfer, and can often be operated in a continuous manner, leading to higher throughput and more consistent product quality. uni-mainz.de

Mechanochemical synthesis, which involves reactions in the solid state induced by mechanical force, is another scalable and environmentally friendly approach. researchgate.net This method can reduce or eliminate the need for solvents, leading to a more sustainable process. researchgate.net

The table below outlines some key considerations when evaluating the scalability of a synthetic route for this compound.

Table 2: Scalability Considerations for this compound Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reagent Cost | Often secondary to achieving the desired product. | A primary driver of process economics. |

| Solvent Use | Large volumes relative to product are common. | Minimized to reduce cost and environmental impact. |

| Reaction Time | Can be long (days). | Needs to be as short as possible for high throughput. |

| Purification | Chromatography is common. | Crystallization, distillation, or extraction are preferred. |

| Safety | Hazards are managed on a small scale. | A critical aspect requiring thorough process safety assessment. |

| Equipment | Standard laboratory glassware. | Specialized reactors, pumps, and control systems. |

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| p-Cyanobenzaldehyde |

| Acrylonitrile |

| (E)-α-Cyanocinnamaldehyde |

| Ferric chloride |

| Palladium(II) acetate |

| Ethanol |

| Acetic acid |

| Toluene |

Chemical Reactivity and Derivatization of P Cyanocinnamaldehyde

Electrophilic and Nucleophilic Additions to the α,β-Unsaturated Carbonyl System

The α,β-unsaturated carbonyl moiety in p-cyanocinnamaldehyde is a classic example of an electrophilic system. The electron-withdrawing nature of both the aldehyde and the cyano group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by nucleophiles.

Michael Additions and Conjugate Additions

The Michael reaction, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In the case of this compound, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system. libretexts.org This reaction is thermodynamically controlled and is facilitated by the ability of the conjugated system to delocalize the resulting negative charge onto the electronegative oxygen atom of the carbonyl group. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves three main steps:

Formation of a nucleophile (often an enolate).

Nucleophilic attack at the β-carbon of the this compound.

Protonation of the resulting enolate to yield the final 1,4-adduct. masterorganicchemistry.com

A wide variety of nucleophiles can act as Michael donors in reactions with substrates like this compound. These include resonance-stabilized carbanions derived from active methylene (B1212753) compounds, as well as other nucleophiles. organic-chemistry.org

| Type of Michael Donor | Example | Resulting Product Structure |

| Malonates | Diethyl malonate | Diethyl 2-((E)-3-(4-cyanophenyl)-3-oxopropyl)malonate |

| Nitroalkanes | Nitromethane (B149229) | 4-(4-cyanophenyl)-5-nitropentan-2-one |

| Cyanides | Sodium cyanide | 2-(4-cyanobenzylidene)succinonitrile |

| Organocuprates | Lithium dimethylcuprate | (E)-4-(4-cyanophenyl)pent-2-enal |

| Amines | Pyrrolidine | 3-(4-cyanophenyl)-3-(pyrrolidin-1-yl)propanal |

This table illustrates potential Michael addition reactions with this compound based on established reactivity patterns of α,β-unsaturated aldehydes.

The presence of the para-cyano group further enhances the electrophilicity of the β-carbon, making this compound a highly reactive Michael acceptor. Computational studies on the similar reaction of nitromethane with cinnamaldehyde (B126680) show that the process involves the formation of a C-C bond between the nucleophile and the β-carbon. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for forming cyclic compounds. fiveable.mechemistrytalk.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

In this context, this compound acts as the dienophile. The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. organic-chemistry.orgyoutube.com The aldehyde and the p-cyano group on this compound serve this purpose, making it an effective dienophile.

The reaction proceeds in a concerted mechanism, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile's C=C bond rearrange to form two new sigma bonds and one new pi bond in the resulting cyclohexene (B86901) ring. fiveable.mekhanacademy.org

| Diene | Dienophile | Expected Diels-Alder Adduct |

| 1,3-Butadiene | This compound | 4-(4-cyanophenyl)-1,2,3,6-tetrahydrobenzaldehyde |

| Cyclopentadiene | This compound | 2-(4-cyanophenyl)-2,3-dihydro-1H-indene-2-carbaldehyde (endo/exo isomers) |

| Isoprene (2-methyl-1,3-butadiene) | This compound | 4-(4-cyanophenyl)-1-methyl-1,2,3,6-tetrahydrobenzaldehyde |

This table presents hypothetical Diels-Alder reactions involving this compound, demonstrating its role as a dienophile in the synthesis of substituted cyclohexenes.

Transformations of the Aldehyde Functional Group of this compound

The aldehyde group is one of the most versatile functional groups in organic chemistry, and the aldehyde moiety in this compound is no exception. It can be readily oxidized, reduced, or converted into various carbon-nitrogen double-bonded derivatives.

Oxidation Reactions to Carboxylic Acids and Esters

Aldehydes can be oxidized to carboxylic acids using a variety of reagents. organic-chemistry.orglibretexts.org This transformation can be applied to this compound to synthesize p-cyanocinnamic acid. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions, is particularly effective for oxidizing α,β-unsaturated aldehydes without affecting the double bond. wikipedia.org Other common oxidizing agents like potassium permanganate (B83412) or chromic acid can also be employed. libretexts.org

Once the carboxylic acid is formed, it can be converted to a variety of esters through standard esterification methods, such as the Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).

| Starting Material | Reagent/Reaction | Product |

| This compound | Sodium chlorite (NaClO₂), NaH₂PO₄ | p-Cyanocinnamic acid |

| p-Cyanocinnamic acid | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl p-cyanocinnamate |

| p-Cyanocinnamic acid | Ethanol (B145695) (C₂H₅OH), H₂SO₄ (cat.) | Ethyl p-cyanocinnamate |

This table outlines the synthetic pathway from this compound to its corresponding carboxylic acid and representative esters.

Reduction Reactions to Alcohols and Saturated Systems

The reduction of this compound can yield different products depending on the reagents and conditions used. Selective reduction of the aldehyde group to a primary alcohol, while preserving the carbon-carbon double bond, is a common transformation. This yields p-cyanocinnamyl alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) are often used for this purpose. researchgate.net

The selective hydrogenation of the C=O group in cinnamaldehyde to cinnamyl alcohol is a well-studied process, often employing heterogeneous catalysts. researchgate.netnih.govmdpi.com Similar catalytic systems can be applied to this compound. Conversely, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under hydrogen pressure can reduce both the aldehyde and the alkene, leading to the saturated alcohol, 3-(4-cyanophenyl)propan-1-ol.

| Starting Material | Reagent/Conditions | Major Product |

| This compound | Sodium borohydride (NaBH₄) | p-Cyanocinnamyl alcohol |

| This compound | H₂, Pd/C | 3-(4-cyanophenyl)propan-1-ol |

| This compound | H₂, Pt/SiO₂ Catalyst | p-Cyanocinnamyl alcohol (selective hydrogenation) mdpi.com |

This table summarizes the reduction products of this compound under different reaction conditions.

Formation of Imines, Oximes, Hydrazones, and Related Derivatives

The carbonyl carbon of the aldehyde group in this compound is electrophilic and reacts readily with primary nitrogen nucleophiles in condensation reactions to form compounds containing a carbon-nitrogen double bond.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines. chemistrysteps.commasterorganicchemistry.comlumenlearning.com The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N bond. libretexts.orgyoutube.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. wikipedia.orgorganic-chemistry.orglscollege.ac.in The reaction is analogous to imine formation and is often used for the characterization of aldehydes. jocpr.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine) forms hydrazones. wikipedia.orgresearchgate.net This reaction is a fundamental process in organic chemistry and can be an intermediate step in other reactions, such as the Wolff-Kishner reduction. libretexts.orgnih.gov

These reactions are typically reversible and are often driven to completion by removing the water that is formed. lumenlearning.com

| Reactant | Product Type | Product Name |

| Primary Amine (e.g., Aniline) | Imine (Schiff Base) | (E)-N-((E)-3-(4-cyanophenyl)allylidene)aniline |

| Hydroxylamine (NH₂OH) | Oxime | (E)-3-(4-cyanophenyl)acrylaldehyde oxime |

| Hydrazine (NH₂NH₂) | Hydrazone | 1-((E)-3-(4-cyanophenyl)allylidene)hydrazine |

This table details the formation of key derivatives from the aldehyde functional group of this compound.

Reactions Involving the Cyano Functional Group

The cyano (or nitrile) group in this compound is a versatile functional handle that can undergo a range of transformations, providing access to a variety of nitrogen-containing compounds.

Hydrolysis of the Nitrile Functionality to Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding amide or carboxylic acid. The reaction proceeds in a stepwise manner, with the amide being an intermediate in the hydrolysis to the carboxylic acid. researchgate.netnih.gov

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. researchgate.net Subsequent tautomerization leads to the formation of p-cinnamamido-benzoic acid. Prolonged reaction times or harsher conditions will lead to the further hydrolysis of the amide to yield p-cinnamoic acid, with the release of an ammonium (B1175870) ion.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. dntb.gov.ua This initially forms an iminocarboxylate salt, which then tautomerizes to the amide. Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to the carboxylate salt under the reaction conditions. Acidic workup is then required to obtain the final carboxylic acid product.

Table 1: Products of this compound Nitrile Hydrolysis

| Starting Material | Reagents and Conditions | Intermediate Product | Final Product |

| This compound | H₂O, H⁺, Δ | p-Cinnamamido-benzaldehyde | p-Carboxycinnamaldehyde |

| This compound | 1. NaOH, H₂O, Δ; 2. H₃O⁺ | p-Cinnamamido-benzaldehyde | p-Carboxycinnamaldehyde |

This is an interactive data table. You can sort and filter the data.

Reduction of the Nitrile Group to Amines

The nitrile group can be reduced to a primary amine, specifically a benzylamine (B48309) derivative in this case, using strong reducing agents. This transformation is a valuable method for introducing an aminomethyl group. The choice of reducing agent is crucial to avoid the simultaneous reduction of the aldehyde and the carbon-carbon double bond.

Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield p-(aminomethyl)cinnamaldehyde. Catalytic hydrogenation, for instance with hydrogen gas over a palladium or nickel catalyst, can also be employed, although careful selection of the catalyst and reaction conditions is necessary to achieve chemoselectivity. researchgate.net

Nucleophilic Additions to the Cyano Group

The carbon atom of the cyano group is electrophilic and can be attacked by strong nucleophiles such as Grignard reagents or organolithium compounds. This reaction pathway leads to the formation of ketones after hydrolysis of the intermediate imine. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would initially form an imine intermediate. Subsequent acidic workup would hydrolyze this imine to produce p-(acetyl)cinnamaldehyde. This method provides a powerful tool for the construction of new carbon-carbon bonds.

Aromatic Ring Transformations and Substitutions (e.g., Electrophilic Aromatic Substitution)

The benzene (B151609) ring of this compound is substituted with two deactivating groups: the cyano group and the cinnamaldehyde moiety. Both groups are electron-withdrawing and will direct incoming electrophiles to the meta position relative to their own position.

In the case of this compound, the cyano group and the cinnamaldehyde group are in a para relationship. Both groups deactivate the ring towards electrophilic aromatic substitution, making such reactions more challenging compared to benzene itself. wikipedia.orguci.edu Any electrophilic substitution, such as nitration, halogenation, or sulfonation, would be expected to occur at the positions meta to both the cyano and the cinnamaldehyde groups. This means the incoming electrophile would add to the carbon atoms at positions 2 and 6 or 3 and 5 relative to the cinnamaldehyde substituent. Given the directing effects of both substituents, substitution is most likely to occur at the positions ortho to the cinnamaldehyde group and meta to the cyano group (positions 3 and 5).

Chemo- and Regioselectivity in Complex Transformations of this compound

The presence of multiple reactive sites—the aldehyde, the alkene, the nitrile, and the aromatic ring—makes chemo- and regioselectivity key considerations in the reactions of this compound. study.comdurgapurgovtcollege.ac.in The outcome of a reaction will depend on the nature of the reagents and the reaction conditions.

For instance, reduction reactions can be tailored to selectively target a specific functional group. A mild reducing agent like sodium borohydride (NaBH₄) would typically reduce the aldehyde to an alcohol without affecting the nitrile or the carbon-carbon double bond. Conversely, a stronger reducing agent like LiAlH₄ would likely reduce both the aldehyde and the nitrile. Catalytic hydrogenation conditions can be tuned to selectively reduce the alkene, the aldehyde, or both, and potentially the nitrile as well.

In nucleophilic additions, the aldehyde carbonyl is generally more electrophilic and sterically accessible than the nitrile carbon, making it the preferred site of attack for many nucleophiles. nbinno.com However, strong, hard nucleophiles like Grignard reagents can also add to the nitrile. The α,β-unsaturated system also allows for conjugate addition (1,4-addition) of soft nucleophiles to the β-carbon of the alkene.

Development of Novel Synthetic Building Blocks and Scaffolds from this compound

The rich chemical reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of more complex molecules. sigmaaldrich.com Its derivatives can serve as versatile building blocks in medicinal chemistry and materials science.

For example, the hydrolysis of the nitrile to a carboxylic acid, followed by reduction of the aldehyde, would yield a hydroxy acid, a bifunctional molecule that could be used in polyester (B1180765) synthesis. The reduction of the nitrile to an amine and subsequent reaction of the aldehyde could lead to the formation of various heterocyclic structures. The ability to selectively manipulate each of the functional groups allows for the strategic construction of diverse molecular architectures, highlighting the potential of this compound as a foundational scaffold in organic synthesis. The derivatization of cinnamaldehyde and related compounds has been explored for various applications, suggesting a similar potential for its cyano-substituted analogue. researchgate.net

Catalytic Applications and Mechanistic Studies Involving P Cyanocinnamaldehyde

p-Cyanocinnamaldehyde as a Substrate in Organocatalysis

While direct experimental studies on this compound in organocatalysis are not extensively detailed in readily available literature, its parent compound, cinnamaldehyde (B126680), is a widely studied model substrate. The principles and reaction types observed for cinnamaldehyde can be extrapolated to understand the potential of its p-cyano derivative in this domain. Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis.

Key organocatalytic transformations where this compound is an expectedly suitable substrate include:

Michael Additions: The electrophilic β-carbon of the α,β-unsaturated system in this compound is susceptible to nucleophilic attack. Chiral secondary amines, such as proline and its derivatives, are known to catalyze the enantioselective Michael addition of nucleophiles like nitromethane (B149229) to cinnamaldehyde. The electron-withdrawing nature of the p-cyano group would likely enhance the electrophilicity of the β-carbon, potentially increasing the reaction rate. A computational study on the Michael addition of nitromethane to cinnamaldehyde has elucidated the reaction mechanism, providing insights into catalyst regeneration and solvent effects which would be relevant for the p-cyano analog.

Diels-Alder Reactions: Iminium ion catalysis, a cornerstone of organocatalysis, can activate α,β-unsaturated aldehydes towards [4+2] cycloaddition reactions. Chiral amines react with the aldehyde to form a transient, highly reactive iminium ion, which then acts as a dienophile. While specific examples with this compound are not prominent, the general success of this strategy with other aldehydes suggests its applicability.

Cascade Reactions: The reactivity of this compound can be harnessed in organocatalytic cascade reactions, where multiple bonds are formed in a single operation. These complex transformations often rely on the precise control offered by chiral organocatalysts to build molecular complexity with high stereoselectivity.

The development of novel organocatalysts and the exploration of their application in reactions involving substrates like this compound remain an active area of research.

Metal-Catalyzed Transformations of this compound

The rich reactivity of this compound is further unlocked through the use of transition metal catalysts. These catalysts can facilitate a wide array of transformations, including coupling reactions and asymmetric reductions, by activating different parts of the molecule.

Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While specific examples detailing the use of this compound as a substrate in Heck and Suzuki reactions are not prevalent in the reviewed literature, the general principles of these reactions are well-established and applicable.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of this compound, one could envision its vinyl group participating in a coupling reaction with an aryl or vinyl halide. A related transformation is the oxidative Heck reaction, which has been used to synthesize a variety of cinnamaldehyde derivatives from acrolein and arylboronic acids, demonstrating the feasibility of forming the cinnamaldehyde scaffold via palladium catalysis.

The Suzuki reaction , another palladium-catalyzed process, couples an organoboron compound with a halide or triflate. This reaction is widely used for the synthesis of biaryls and conjugated systems. While direct application to the olefinic bond of this compound is less common, the aryl cyanide moiety could potentially be derived from a precursor that participates in Suzuki coupling.

Other transition metals like ruthenium and rhodium are also known to catalyze a variety of coupling reactions, often through C-H activation pathways. These methods offer alternative strategies for the functionalization of aromatic and vinylic systems and could potentially be applied to this compound or its precursors.

Asymmetric Catalysis for Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a significant goal in modern chemistry. Asymmetric catalysis provides an efficient means to achieve this, and this compound, with its prochiral centers upon reduction, is a prime candidate for such transformations.

A key area of focus is the enantioselective hydrogenation of the carbonyl and olefinic groups. While literature specifically detailing the asymmetric hydrogenation of this compound is sparse, extensive research on the parent molecule, cinnamaldehyde, provides a strong foundation. The selective reduction of the C=O bond to yield the corresponding unsaturated alcohol, or the C=C bond to give the saturated aldehyde, can be achieved with high enantioselectivity using chiral metal catalysts.

For instance, biomimetic asymmetric reduction systems using chiral and regenerable NAD(P)H models have been developed for the reduction of alkenes and imines, showcasing a powerful strategy that could be adapted for α,β-unsaturated aldehydes. Furthermore, catalytic enantioselective conjugate additions of various nucleophiles to α,β-unsaturated systems are well-documented, offering another avenue for the stereocontrolled functionalization of this compound.

Heterogeneous Catalysis for this compound Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation and recyclability. The selective hydrogenation of α,β-unsaturated aldehydes is a benchmark reaction in this field, with cinnamaldehyde being the most studied substrate. The findings from these studies offer significant insights into the potential heterogeneous catalytic transformations of this compound.

The primary challenge in the hydrogenation of cinnamaldehyde, and by extension this compound, is achieving selectivity towards either the hydrogenation of the C=C bond to produce hydrocinnamaldehyde (B1666312) derivatives or the C=O bond to yield the corresponding unsaturated alcohol. The hydrogenation of the C=C bond is thermodynamically more favorable.

A variety of supported metal catalysts have been investigated for this purpose:

Palladium (Pd) catalysts: Supported palladium catalysts, often on carbon (Pd/C), are highly effective for the hydrogenation of the C=C bond, leading to high selectivity for the saturated aldehyde.

Platinum (Pt) catalysts: Platinum-based catalysts can be tuned to favor the hydrogenation of the C=O bond. The selectivity is influenced by factors such as the support material, the presence of promoters like iron (Fe), and the reaction conditions. For example, Pt-Fe/C catalysts have shown high selectivity for the formation of cinnamyl alcohol from cinnamaldehyde.

Cobalt (Co) catalysts: Cobalt-based catalysts have also been explored for the vapor-phase hydrogenation of cinnamaldehyde, showing modest conversion and selectivity that is dependent on particle size and reaction temperature.

Bimetallic catalysts: The use of bimetallic catalysts, such as Pt-Mo, can significantly influence both the activity and selectivity of the hydrogenation reaction. The choice of metal precursors and support materials plays a crucial role in the final catalytic performance.

The table below summarizes typical findings for the heterogeneous hydrogenation of cinnamaldehyde, which can serve as a predictive model for this compound.

| Catalyst | Support | Major Product | Selectivity | Reference |

| Pd | Carbon (C) | Hydrocinnamaldehyde | High | |

| Pt-Fe | Carbon (C) | Cinnamyl Alcohol | 85.0% | |

| Pt | Titanium Dioxide (TiO₂) | Cinnamyl Alcohol | High | |

| Co | Hollow Carbon Spheres | Hydrocinnamaldehyde, Cinnamyl Alcohol | Modest | |

| Pt-Mo | Carbon (C) | Varies with preparation | Dependent on catalyst properties |

Mechanistic Investigations of Catalytic Pathways and Intermediates

Understanding the reaction mechanism is paramount for the rational design of more efficient and selective catalysts. For the catalytic transformations of this compound, mechanistic studies focus on identifying key intermediates and transition states.

In organocatalysis , the mechanism of Michael additions to α,β-unsaturated aldehydes is believed to proceed through the formation of an iminium ion intermediate from the reaction of the aldehyde with a secondary amine catalyst. This activation lowers the LUMO of the dienophile, facilitating nucleophilic attack. Subsequent hydrolysis regenerates the catalyst and yields the product. Computational studies have been instrumental in mapping the potential energy surfaces of these reactions, revealing details about the rate-determining steps and the role of the solvent.

In metal-catalyzed reactions , the mechanism of hydrogenation on metal surfaces is complex and depends on the nature of the metal, the support, and the reaction conditions. For cinnamaldehyde, it is generally accepted that the molecule can adsorb onto the catalyst surface in different orientations, which influences the selectivity. Adsorption via the C=C bond is thought to favor its hydrogenation, while adsorption through the C=O group leads to the formation of the unsaturated alcohol. The electronic properties of the metal and the support can influence the preferred adsorption mode. For example, density functional theory (DFT) studies on Co-doped Pt clusters have been used to investigate the selective hydrogenation of cinnamaldehyde, providing insights into the synergistic effects of bimetallic catalysts.

Ligand Design and Catalyst Development for Specific this compound Conversions

The development of new catalysts with enhanced activity and selectivity is a continuous effort in the field of catalysis. For metal-catalyzed reactions involving this compound, the design of ligands that coordinate to the metal center is a key strategy for controlling the outcome of the reaction.

In asymmetric catalysis , chiral ligands are essential for inducing enantioselectivity. The steric and electronic properties of the ligand can create a chiral environment around the metal center, which directs the approach of the substrate and leads to the preferential formation of one enantiomer. A wide variety of chiral ligands, including phosphines, N-heterocyclic carbenes (NHCs), and salen-type ligands, have been developed for various asymmetric transformations.

For coupling reactions , the choice of ligand can influence the stability and reactivity of the catalytic species, as well as the substrate scope of the reaction. For instance, in Suzuki couplings, bulky electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

In the context of heterogeneous catalysis , catalyst development focuses on controlling the size, shape, and composition of metal nanoparticles, as well as the properties of the support material. The interaction between the metal nanoparticles and the support can have a significant impact on the catalytic performance. For example, modifying a carbon support with iron has been shown to improve the activity and selectivity of platinum catalysts in the hydrogenation of cinnamaldehyde.

The rational design of catalysts, guided by mechanistic understanding and computational modeling, will continue to be a driving force in unlocking the full synthetic potential of versatile substrates like this compound.

Advanced Material Science Applications of P Cyanocinnamaldehyde Derivatives

Utilization in Polymer Chemistry and Macromolecular Science

The distinct structure of p-cyanocinnamaldehyde allows it to be integrated into macromolecular architectures to impart specific functionalities. The aldehyde group offers a site for chemical modification and reaction, while the cyano group and the conjugated system influence the polymer's electronic properties and intermolecular interactions.

Monomer for Functional Polymer Synthesis

The presence of a polymerizable vinyl group and a functional aldehyde group makes this compound derivatives suitable as monomers for creating functional polymers. These polymers can be designed to have pendant aldehyde groups along the chain, which serve as reactive sites for post-polymerization modification. This approach allows for the attachment of various molecules, such as proteins, dyes, or other functional moieties, enabling the creation of materials for diverse applications. whiterose.ac.uknih.gov

For instance, polymers can be synthesized where a derivative of a cyano-substituted cinnamic acid is copolymerized with other monomers, such as acrylonitrile (B1666552). nih.gov This process integrates the unique properties of the cyano-cinnamic acid moiety into the backbone of a widely used polymer. The resulting copolymers possess altered thermal, mechanical, and optical properties compared to the parent polymer.

The general strategy involves the polymerization of the vinyl group, leaving the cyano and aldehyde functionalities intact for subsequent reactions or to influence the polymer's bulk properties. The synthesis of polymers containing a 1,3-dicyano repeat unit has been explored as precursors to novel polymeric acids and carbon-containing materials. researchgate.net

Below is a table summarizing representative functional polymers synthesized using aldehyde- or cyano-containing monomers.

| Monomer Type | Polymerization Method | Resulting Polymer Functionality | Potential Application Areas |

| Aldehyde-Functional Methacrylates | RAFT Polymerization | Pendant Aldehyde Groups | Bioconjugation, Surface Modification |

| Cyano-Cinnamic Acid Esters | Copolymerization | Integrated Cyano and Ester Groups | Modified Engineering Plastics |

| Dicyano-Containing Monomers | Metal-Catalyzed Polymerization | Poly(cyano) backbone | Precursors for advanced materials |

Cross-linking Agent in Polymer Networks and Resins

The bifunctional nature of this compound derivatives, possessing both a vinyl group and an aldehyde, suggests their potential as cross-linking agents. Cross-linking is a critical process for transforming linear polymer chains into a three-dimensional network, which enhances mechanical strength, thermal stability, and chemical resistance. rsc.org

Aldehyde groups can react with various functional groups, such as amines, hydroxyls, and amides, present in other polymer chains to form stable covalent bonds (e.g., Schiff bases). This reaction is a common method for cross-linking biopolymers like gelatin and alginate. nih.gov Similarly, the vinyl group of a this compound derivative can participate in polymerization reactions. If the derivative is added to a formulation with other monomers, it can be incorporated into multiple growing polymer chains, effectively creating a chemical bridge between them.

The general principle of cross-linking involves the formation of a network structure from individual polymer chains. mdpi.com While multifunctional monomers like ethylene (B1197577) glycol dimethacrylate (EGDMA) are commonly used, compounds with different reactive groups like this compound offer pathways to create networks with unique chemical and physical properties. mdpi.com

Incorporation into Responsive and Smart Polymer Systems

Smart polymers are materials that undergo significant changes in their properties in response to external stimuli, such as pH, temperature, or light. nih.gov The incorporation of this compound derivatives into polymer structures can impart such responsive behaviors.

The aldehyde group is particularly useful for creating pH-responsive systems. For example, linkages formed by the reaction of aldehydes, such as imines (Schiff bases), are often reversible and can be cleaved under acidic conditions. researchgate.net A polymer network cross-linked via such bonds can be designed to degrade or release an encapsulated payload in a low-pH environment, a feature desirable in drug delivery systems targeting acidic tumor tissues or specific intracellular compartments. nih.govdovepress.com

Furthermore, the conjugated structure of cinnamaldehyde (B126680) is photoactive. Cinnamoyl moieties incorporated into polymer networks can undergo photochemical reactions, such as [2+2] cycloaddition, upon exposure to UV light. This photoreaction can be used to induce cross-linking, leading to changes in the material's shape or mechanical properties, forming the basis for photo-responsive shape-memory polymers. The cyano-substitution in this compound would be expected to modify the electronic and, therefore, the photochemical properties of such systems.

Optoelectronic and Photonic Material Applications

The electronic structure of this compound derivatives, characterized by a donor-π-acceptor (D-π-A) architecture, makes them promising candidates for optoelectronic and photonic materials. The phenyl ring can act as part of the π-bridge, the aldehyde can be modified to attach donor groups, and the cyano group serves as a strong electron acceptor.

Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and all-optical switching. tcichemicals.comnasa.gov A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure with a large hyperpolarizability, often found in D-π-A molecules. rsc.org

In this compound derivatives, the electron-withdrawing cyano group, combined with a suitable electron-donating group attached elsewhere on the molecule (e.g., an amino or methoxy (B1213986) group on the phenyl ring), creates a strong intramolecular charge-transfer system. This charge asymmetry is crucial for achieving a high second-order NLO response (β). mdpi.com The extended π-conjugated system of the cinnamaldehyde backbone facilitates this charge transfer. Theoretical and experimental studies on related organic compounds confirm that the presence of a cyano group as an acceptor significantly impacts the NLO properties. mdpi.com

The performance of organic NLO materials can be quantified by their hyperpolarizability values. The table below compares the calculated static first hyperpolarizability (β) of a simple substituted benzene (B151609) with that of a more complex NLO chromophore to illustrate the effect of molecular structure.

| Compound Class | Typical Substituents | Indicative Static β (a.u.) | Key Structural Feature |

| Substituted Benzene | Donor: -NH2, Acceptor: -NO2 | ~10³ | Basic D-A system |

| Stilbene Derivatives | Donor: -N(CH3)2, Acceptor: -CN | >10⁴ | Extended π-conjugation |

Derivatives of this compound fall into the category of molecules that can be engineered to have large β values, making them attractive for integration into NLO polymers for electro-optic devices. mdpi.com

Organic Light-Emitting Diodes (OLEDs) Component Design and Performance

Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices composed of thin organic films sandwiched between two electrodes. sigmaaldrich.com The performance of an OLED is highly dependent on the properties of the materials used in its various layers, including the emissive layer (EML), host materials, and charge-transport layers. tcichemicals.com

Derivatives of this compound, being structurally similar to chalcones, are investigated for their potential in OLEDs. nih.gov Chalcone (B49325) and its derivatives are known for their fluorescent properties and have been used as emitters or hosts in OLED devices. mdpi.comresearchgate.net The core structure provides a rigid, conjugated backbone conducive to efficient light emission.

The incorporation of a cyano group is a common strategy in the design of advanced OLED materials. For example, benzonitrile-containing molecules have been successfully used in emitters that function via Twisted Intramolecular Charge Transfer (TICT), a mechanism that can lead to high efficiency. researchgate.net The strong electron-accepting nature of the cyano group helps to tune the energy levels (HOMO/LUMO) of the molecule, which is critical for efficient charge injection, transport, and recombination within the OLED device structure. researchgate.net By modifying the this compound scaffold, for instance by converting the aldehyde to a Schiff base with an aromatic amine, novel bipolar materials could be designed that possess both hole- and electron-transporting capabilities, a desirable feature for simplified and efficient OLED architectures.

Photovoltaic Cell Applications (as electron acceptor/donor units)

The performance of organic photovoltaic (OPV) devices relies on the interplay between electron-donating and electron-accepting materials within the active layer. Molecules with a donor-π-acceptor (D-π-A) architecture are central to this technology, as their electronic properties can be precisely tuned to optimize light absorption and charge separation. nankai.edu.cn

The this compound framework is an intrinsic D-π-A system. The phenyl group acts as a modest electron donor, the conjugated aldehyde system serves as the π-bridge, and the cyano group is a well-established electron acceptor. This configuration allows for intramolecular charge transfer upon photoexcitation, a critical process for generating charge carriers. researchgate.net By chemically modifying this basic structure, derivatives of this compound can be engineered to function as either primary donor or acceptor components in bulk heterojunction solar cells.

Engineering for Donor and Acceptor Roles:

As Donor Units: To enhance donor properties, the electron-donating strength of the phenyl ring can be increased by introducing potent donor groups, such as alkoxy or diphenylamine (B1679370) moieties. This modification raises the Highest Occupied Molecular Orbital (HOMO) energy level for efficient charge transfer to a suitable acceptor, like a fullerene derivative.

As Acceptor Units: To bolster acceptor characteristics, the existing cyano and aldehyde groups can be supplemented with stronger electron-withdrawing units, such as malononitrile (B47326) or rhodanine, to form powerful acceptor end-groups. nih.gov This strategy lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron acceptance from a donor material.

Table 1: Theoretical Tuning of this compound for Photovoltaic Applications

| Target Role | Proposed Modification Strategy | Targeted Effect on Electronic Properties | Example Modifying Groups |

|---|---|---|---|

| Electron Donor | Increase electron density on the phenyl ring. | Raise HOMO energy level. | Alkoxy (-OR), Amino (-NR2), Thienyl |

| Electron Acceptor | Enhance the electron-withdrawing strength of the acceptor end. | Lower LUMO energy level. | Malononitrile, Rhodanine, Cyanoacetate nih.gov |

Sensor Technologies and Chemosensors based on this compound Scaffolds

The reactive nature of the α,β-unsaturated aldehyde system and the electronic properties conferred by the cyano group make this compound derivatives excellent candidates for chemosensors. These sensors can operate through fluorescent or colorimetric mechanisms, providing sensitive and selective detection of various analytes.

Fluorescent probes based on the cinnamaldehyde scaffold are designed to exhibit a change in their fluorescence properties upon interaction with a specific analyte. A common design strategy involves leveraging the intramolecular charge transfer (ICT) characteristics of the molecule. In its native state, the probe may be weakly fluorescent. Upon reaction with an analyte, the π-conjugated system is disrupted, which can inhibit ICT and lead to a significant enhancement of fluorescence (a "turn-on" response).

For instance, fluorescent probes derived from cinnamaldehyde have been developed for the detection of bisulfite (HSO₃⁻). The mechanism involves the addition of HSO₃⁻ across the electron-deficient C=C double bond. This reaction blocks the ICT pathway, resulting in a distinct ratiometric and colorimetric response, allowing for highly sensitive detection with limits in the nanomolar range. nih.gov Similarly, a cinnamaldehyde chalcone derivative has been designed as an aggregation-induced emission (AIE) probe for hydrazine (B178648), achieving a detection limit of 0.119 nM. nih.gov

Table 2: Cinnamaldehyde-Based Fluorescent Probes

| Probe Scaffold | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Key Feature |

|---|---|---|---|---|

| Carboxyl-functionalized cinnamaldehyde derivative (CDC1) | HSO3- | Nucleophilic addition, ICT inhibition | 4.59 nM nih.gov | Large Stokes shift (~250 nm) nih.gov |

| Cinnamaldehyde chalcone (C5) | Hydrazine | Aggregation-Induced Emission (AIE) | 0.119 nM nih.gov | Fluorescence in living cells nih.gov |

Beyond fluorescence, this compound scaffolds can be incorporated into materials that signal the presence of an analyte through a visible color change (colorimetric sensing). These sensors are often based on the formation of a new chemical species with different absorption properties upon binding with the target analyte.

A cinnamaldehyde-based chemosensor, TAA, was developed for the detection of copper (Cu²⁺) and mercury (Hg²⁺) ions in aqueous solutions. The sensor exhibits distinct color changes from pale yellow to deep yellow for Cu²⁺ and to orange for Hg²⁺. This selectivity is achieved through different binding stoichiometries with the metal ions, forming a 1:1 complex with Cu²⁺ and a 2:1 complex with Hg²⁺. The detection limits for these ions were found to be 0.08 μM and 0.01 μM, respectively. researchgate.net Another dual chemosensor based on a cinnamaldehyde-rhodamine structure was able to detect both Cu²⁺ and Fe³⁺ with detection limits of 1.04 μM and 0.91 μM, respectively, through both colorimetric and fluorometric responses. tue.nl

Table 3: Cinnamaldehyde-Based Colorimetric Chemosensors

| Chemosensor | Target Analyte(s) | Response Type | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) |

|---|---|---|---|---|

| TAA | Cu2+, Hg2+ | Colorimetric researchgate.net | 0.08 μM (Cu2+), 0.01 μM (Hg2+) researchgate.net | 1:1 (Cu2+), 2:1 (Hg2+) researchgate.net |

| APA-Rh | Cu2+, Fe3+ | Colorimetric & Fluorometric tue.nl | 1.04 μM (Cu2+), 0.91 μM (Fe3+) tue.nl | Not specified |

Surface Chemistry and Coating Applications (e.g., functional coatings, self-assembled monolayers)

Cinnamaldehyde has been successfully incorporated into composite coatings for applications such as food preservation. nih.govresearchgate.netnih.govresearchgate.netmdpi.com For example, it has been used as an active agent in carboxymethylcellulose-based films to improve the postharvest quality of produce. The inclusion of cinnamaldehyde significantly enhances the water barrier capacity and provides antifungal and antibacterial properties to the coating. nih.govresearchgate.net In another application, cinnamaldehyde was loaded into aminated hollow mesoporous silica (B1680970) nanoparticles and then embedded in a nanocellulose film. This system allows for the controlled release of cinnamaldehyde, providing a long-acting antibacterial coating for food preservation. nih.gov

The principles of self-assembled monolayers (SAMs) offer a more precise way to engineer surfaces at the molecular level. nih.govharvard.edutaylorfrancis.comharvard.edu While direct studies on this compound SAMs are limited, its structure is highly suitable for this application. By synthesizing a derivative with a suitable anchor group, such as a thiol (-SH) at the para position of the phenyl ring, ordered monolayers could be formed on gold surfaces. The aldehyde and cyano groups could then be used as reactive sites for the covalent immobilization of other molecules, such as proteins or DNA, or could themselves impart specific properties like hydrophobicity or charge to the surface. The aldehyde group, in particular, can readily react with primary amines (e.g., on proteins or functionalized surfaces) to form Schiff bases, providing a straightforward method for bio-conjugation.

Supramolecular Assembly and Self-Assembled Systems Incorporating this compound Units

Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions. The rigid, rod-like shape and polarity of this compound and its derivatives make them ideal building blocks for such systems, particularly liquid crystals.

Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal. spie.org Research has shown that molecules based on the cinnamaldehyde core can exhibit liquid crystalline behavior. nih.gov For example, derivatives with two Schiff base linking units and various terminal substituents (chloro, bromo, alkoxy) have been shown to form nematic phases. nih.gov The formation of these phases is driven by the geometric anisotropy of the molecules. Similarly, other π-conjugated chromophores derived from cinnamic acids and arylacrylonitriles have been found to display smectic and nematic mesophases. scielo.br

Furthermore, cinnamaldehyde has been incorporated into hexagonal liquid crystalline (HII) gels. nih.gov These self-assembled systems can act as delivery vehicles. The ordered structure of the liquid crystal matrix, combined with the chemical properties of the embedded cinnamaldehyde, creates a functional supramolecular material. The driving forces for such assemblies include π-π stacking of the aromatic rings and dipole-dipole interactions involving the polar cyano and aldehyde groups. The principles of supramolecular assembly seen in related systems, such as the DNA-templated assembly of cyanine (B1664457) dyes, further highlight the potential for this compound derivatives to form complex, functional architectures. nih.gov

Table 4: Liquid Crystalline Behavior of Cinnamaldehyde-Related Scaffolds

| Molecular Scaffold | Observed Mesophase(s) | Key Structural Feature | Reference |

|---|---|---|---|

| Cinnamaldehyde with two Schiff base units and terminal chloro/bromo/alkoxy groups | Nematic | Elongated, rod-like structure | nih.gov |

| Cinnamic acid and acrylonitrile derivatives with arylacetylene groups | Nematic, Smectic C (SmC) | π-conjugated core | scielo.br |

| Cinnamaldehyde in phytantriol/water system | Hexagonal (HII) | Amphiphilic self-assembly | nih.gov |

Theoretical and Computational Studies of P Cyanocinnamaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricate details of a molecule's electronic landscape. These calculations provide a foundational understanding of the structure-property relationships that govern the behavior of p-cyanocinnamaldehyde.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are critical indicators of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-withdrawing cyano (-CN) group is expected to influence its electronic properties significantly compared to the parent cinnamaldehyde (B126680) molecule. The cyano group can lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, which could lead to a smaller energy gap and enhanced electrophilicity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

While specific DFT calculations for this compound are not widely published, data for the parent compound, cinnamaldehyde, can provide a comparative baseline.

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Note: The following data is illustrative and based on typical values for similar molecules. Actual values for this compound would require specific DFT calculations.)

| Parameter | Symbol | Illustrative Value (eV) |

| HOMO Energy | EHOMO | -6.50 |

| LUMO Energy | ELUMO | -2.00 |

| Energy Gap | ΔE | 4.50 |

| Ionization Potential | I | 6.50 |

| Electron Affinity | A | 2.00 |

| Electronegativity | χ | 4.25 |

| Chemical Hardness | η | 2.25 |

| Electrophilicity Index | ω | 4.01 |

The distribution of the HOMO and LUMO across the this compound molecule would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is likely to be concentrated on the cinnamoyl moiety, while the LUMO would be distributed over the conjugated system, including the cyano group.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively.

In an MEP map of this compound, the electronegative oxygen atom of the aldehyde group and the nitrogen atom of the cyano group would be characterized by regions of negative potential (typically colored red or yellow). These areas represent the most likely sites for electrophilic attack. Conversely, the hydrogen atoms, particularly the aldehydic proton, and parts of the aromatic ring would exhibit positive potential (colored blue), indicating susceptibility to nucleophilic attack.

Charge distribution analysis, often performed using methods like Mulliken population analysis, provides quantitative values for the partial atomic charges on each atom in the molecule. This analysis helps to identify the specific atoms that are electron-rich or electron-deficient. For this compound, the oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbonyl carbon and the carbon of the cyano group will have positive charges.

Table 2: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: These values are hypothetical and serve for illustrative purposes only.)

| Atom | Illustrative Mulliken Charge (a.u.) |

| O (carbonyl) | -0.55 |

| C (carbonyl) | +0.45 |

| N (cyano) | -0.50 |

| C (cyano) | +0.30 |

| C (para-position) | +0.15 |

Spectroscopic Property Predictions (e.g., UV-Vis, NMR, IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For this compound, the calculations would likely reveal intense π→π* transitions responsible for its absorption in the UV region. The extended conjugation provided by the phenyl ring, the double bond, the carbonyl group, and the cyano group would influence the wavelength of maximum absorption (λmax).

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of 1H and 13C atoms. These theoretical calculations can aid in the assignment of experimental NMR spectra. For instance, the 1H NMR spectrum of trans-4-Cyanocinnamaldehyde has been reported, and computational analysis would help in assigning the signals of the aldehydic, vinylic, and aromatic protons. chemrxiv.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretching of the aldehyde, the C≡N stretching of the cyano group, and the C=C stretching of the alkene and aromatic ring. Geometry optimizations and vibrational frequency calculations have been mentioned in the context of derivatives of 4-cyanocinnamaldehyde. rsc.org

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are typical frequency ranges and would be refined by specific calculations.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

| C-H stretch (aldehyde) | -CHO | 2850-2750 |

| C≡N stretch | -CN | 2240-2220 |

| C=O stretch | -CHO | 1700-1680 |

| C=C stretch (alkene) | -CH=CH- | 1650-1600 |

| C=C stretch (aromatic) | Phenyl ring | 1600-1450 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational flexibility and interactions with its environment. For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotation around the single bonds in the cinnamoyl chain.

Conformational analysis of the parent molecule, cinnamaldehyde, has shown that it exists as two main planar conformers: s-trans and s-cis, with the s-trans conformer being more stable in the gas phase. scielo.org.mxresearchgate.netjmcs.org.mx A similar conformational preference would be expected for this compound. Computational studies can map the potential energy surface for rotation around the C-C single bond connecting the phenyl ring and the vinyl group, as well as the C-C single bond between the vinyl group and the carbonyl group, to identify the most stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states and intermediates. For this compound, computational studies could investigate a variety of reactions, including:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. DFT calculations could model the addition of various nucleophiles to determine the activation energies and reaction thermodynamics.

Michael addition: The α,β-unsaturated nature of the molecule makes it susceptible to conjugate addition at the β-carbon.

Cycloaddition reactions: The double bond can participate in cycloaddition reactions, and computational studies can predict the feasibility and stereoselectivity of such reactions. liverpool.ac.uk

Polymerization reactions: The reactivity of the aldehyde and the double bond could lead to polymerization, a process that has been suggested for cinnamaldehyde in the context of corrosion inhibition. google.com

By calculating the energy profiles of different possible pathways, computational studies can determine the most likely reaction mechanism under specific conditions.

Structure-Property Relationship Predictions for Material Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a molecule with its physical properties or biological activity. These models rely on molecular descriptors calculated from the molecular structure, many of which are derived from quantum chemical calculations.

For this compound and its derivatives, QSPR/QSAR studies could be employed to predict various properties relevant to material design, such as:

Corrosion inhibition efficiency: Cinnamaldehyde and its derivatives have been investigated as corrosion inhibitors. google.comgoogleapis.comgoogle.comgoogleapis.comgoogle.comgoogle.com QSAR models could be developed to predict the inhibition efficiency of new derivatives based on calculated electronic and structural parameters.

Nonlinear optical (NLO) properties: The extended π-conjugated system in this compound suggests potential for NLO applications. Computational studies can predict properties like polarizability and hyperpolarizability to guide the design of new NLO materials.

Biological activity: QSAR models can be used to predict the antimicrobial or other biological activities of this compound derivatives.

By establishing these relationships, computational models can accelerate the discovery and design of new materials with desired properties, reducing the need for extensive experimental synthesis and testing.

Design of Novel Derivatives with Enhanced Properties via Computational Modeling

The design of novel derivatives of this compound through computational modeling is a multifaceted process that leverages a range of theoretical approaches to predict how structural modifications will impact the molecule's behavior. The primary goal is to establish a clear structure-property relationship, which can then be used to rationally design new molecules with desired characteristics.

One of the cornerstone methodologies in this area is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov QSAR studies aim to correlate variations in the physicochemical properties of a series of compounds with their biological activity. nih.gov For cinnamaldehyde analogues, QSAR models have been successfully developed to predict their antimold activity against fungi such as Aspergillus niger and Paecilomyces variotii. nih.gov These models utilize molecular descriptors, calculated using software like CODESSA, which quantify various aspects of a molecule's structure, including topological, geometrical, electrostatic, and quantum-chemical properties. nih.govmdpi.com By identifying the descriptors that have the most significant impact on a particular activity, researchers can propose modifications to the this compound scaffold that are likely to enhance that property.